molecular formula C9H8N2O3 B1358676 6-Methoxy-1H-indazole-3-carboxylic acid CAS No. 518990-36-8

6-Methoxy-1H-indazole-3-carboxylic acid

Cat. No. B1358676
CAS RN: 518990-36-8
M. Wt: 192.17 g/mol
InChI Key: NRJPGEXONZLCQP-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a methoxy group (OCH3) attached to the 6th position of an indazole ring, and a carboxylic acid group (COOH) attached to the 3rd position . The InChI string is 1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 192.17 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 75.2 Ų .

Scientific Research Applications

1. Antispermatogenic Agents

  • Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids, including similar derivatives, exhibit potent antispermatogenic activity. Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid demonstrated significant effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).

2. Leukotriene Antagonists

  • Potent Leukotriene Antagonists : Derivatives of 1,6-disubstituted indoles and indazoles, including those with a carboxylic acid region, have been identified as selective leukotriene antagonists. These antagonists show significant potency in vitro and in vivo, which is relevant in the context of inflammatory and allergic disorders (Yee et al., 1990).

3. Antiallergic Activity

  • Efficacy in Antiallergic Applications : Certain derivatives of 1H-indazole-3-carboxylic acid have shown promising results in antiallergic activity. For instance, specific compounds were found to be significantly more potent than disodium cromoglycate in rat passive cutaneous anaphylaxis (PCA) tests (Buckle et al., 1983).

4. Enthalpy of Formation Studies

  • Thermal Analysis and Calorimetry : The enthalpy of formation for compounds including 1H-indazole-3-carboxylic acid has been studied, providing valuable data for chemical and pharmaceutical applications. These studies are essential for understanding the stability and reactivity of such compounds (Orozco-Guareño et al., 2019).

5. Synthesis of Novel Compounds

  • Development of New Medicinal Compounds : Various research efforts focus on synthesizing new compounds from indazole derivatives for potential medicinal use. For instance, efforts have been made to synthesize novel compounds with potential anticancer properties, leveraging the unique chemical structure of indazole derivatives (Lu et al., 2021).

6. PET Probe Development

  • **Imaging Enzyme PIM1**: Derivatives of 1H-indazole-3-carboxylic acid have been used in the development of PET probes for imaging specific enzymes, such as the PIM1 kinase. This application is crucial in the field of molecular imaging and cancer research (Gao et al., 2013).

7. Inhibitor of Neuronal Nitric Oxide Synthase

  • Nitric Oxide Synthase Inhibition : Studies have shown that certain indazole derivatives, like 7-methoxy-1H-indazole, act as inhibitors of nitric oxide synthase. This is significant for neurological research and potential therapeutic applications (Sopková-de Oliveira Santos et al., 2002).

8. Anticancer Agents

  • Anticancer Activity : Research has indicated that certain 1H-indazole-3-carboxylic acid derivatives exhibit anticancer activity, opening avenues for new therapeutic agents in oncology (Chen et al., 2015).

9. Fluorescent Labeling Reagent

  • Biomedical Analysis Applications : Indazole derivatives have been used as fluorescent labeling reagents in biomedical analysis, demonstrating strong fluorescence and stability in various pH conditions. This is particularly useful in bioanalytical chemistry and diagnostics (Hirano et al., 2004).

10. Tubulin Polymerization Inhibitor

  • Cancer Treatment Research : Some indenopyrazoles derivatives, synthesized from indazole compounds, have shown promise as tubulin polymerization inhibitors. This discovery is significant for the development of new cancer treatments (Minegishi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways, impacting the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with DNA or RNA, influencing gene expression . These interactions can lead to changes in the activity of various signaling pathways, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux, altering the levels of metabolites and influencing the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and other critical metabolic functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular energy production.

properties

IUPAC Name

6-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPGEXONZLCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625967
Record name 6-Methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518990-36-8
Record name 6-Methoxy-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518990-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1H-indazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To ethyl 6-methoxy-1H-indazole-3-carboxylate (0.415 mmol) in methanol (5 ml) was added 4N sodium hydroxide (aq) (8 mL, 32.0 mmol). After two hours stirring, reaction was still not finished and 6 ml of 4N NaOH was added. Upon completion of the reaction, the methanol was removed by evaporation and the water layer was washed with ethyl acetate. Subsequently the water layer was acidified and extracted with ethyl acetate twice. The latter organic layers were combined, dried (Na2SO4) and concentrated in vacuo to give 6-methoxy-1H-indazole-3-carboxylic acid (64 mg) as a brown solid.
Quantity
0.415 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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